4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole

Description

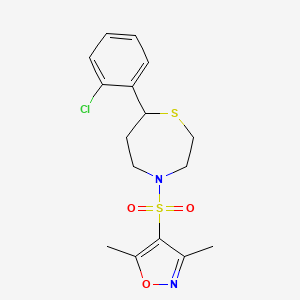

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic compound featuring a 1,4-thiazepane core fused with a 2-chlorophenyl group, a sulfonyl moiety, and a 3,5-dimethylisoxazole substituent. This compound’s structural complexity suggests applications in medicinal chemistry, particularly as a candidate for targeting enzymes or receptors where sulfonamide-containing molecules are active (e.g., carbonic anhydrase inhibitors or kinase modulators).

Properties

IUPAC Name |

4-[[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]sulfonyl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O3S2/c1-11-16(12(2)22-18-11)24(20,21)19-8-7-15(23-10-9-19)13-5-3-4-6-14(13)17/h3-6,15H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJCKZOFHXDKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the thiazepane ring through a cyclization reaction involving a suitable precursor. The isoxazole ring can be introduced via a cycloaddition reaction, and the sulfonyl group is typically added through a sulfonation reaction. The overall synthetic route requires careful control of reaction conditions, including temperature, pH, and the use of appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and can increase the efficiency of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 4-((7-(2-chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole exhibit significant anticancer activity. For instance:

- A study demonstrated that derivatives showed potent anti-proliferative effects against various cancer cell lines, including HT-29 (colon cancer) and A-549 (lung cancer), with IC50 values ranging from 13.56 to 17.8 μM.

- Mechanistic studies suggest that these compounds may inhibit key pathways involved in cancer cell growth and induce apoptosis by modulating BAX and Bcl-2 levels.

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

- Preliminary tests indicate effectiveness against certain bacterial strains, suggesting potential applications in treating infections.

Study on Anticancer Properties

A recent publication evaluated a related thiazolidine derivative that exhibited an IC50 value of 0.081 μM against VEGFR-2, indicating that similar compounds might demonstrate comparable activities in inhibiting angiogenesis and tumor growth.

Mechanistic Insights

Flow cytometric analysis revealed that compounds with similar structures significantly increased apoptosis rates in cancer cells while arresting cell cycle progression. This highlights the potential for developing targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiazole/Isoxazole Cores

- 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4) Core Structure: Thiazole ring with chlorophenyl and fluorophenyl substituents. Key Differences: Lacks the sulfonyl group and thiazepane ring present in the target compound. The planar conformation of its triazole-pyrazole-thiazole system contrasts with the non-planar thiazepane-sulfonyl-isoxazole structure .

4-(Chloromethyl)-3,5-dimethylisoxazole

Heterocyclic Sulfonamide Derivatives

- (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate Core Structure: Oxazolidinone-thiazole hybrid with a sulfonamide-like group. Key Differences: Contains an oxazolidinone ring and imidazolidinone substituent, which are absent in the target compound. The stereochemical complexity of this analog may result in distinct binding affinities compared to the target’s thiazepane-sulfonyl system .

Triazole-Based Compounds

- Derivatives from 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Core Structure: Triazole with dichlorophenoxy groups. Key Differences: Synthesized via condensation with substituted benzaldehydes under acidic conditions, a method distinct from the sulfonylation likely required for the target compound. The triazole core offers different hydrogen-bonding capabilities compared to the isoxazole-thiazepane framework .

Comparative Data Table

Research Findings and Implications

- Electron-Withdrawing Effects : The sulfonyl group may increase acidity of adjacent protons, improving solubility over chloromethyl-containing analogs like 4-(chloromethyl)-3,5-dimethylisoxazole .

Biological Activity

The compound 4-((7-(2-Chlorophenyl)-1,4-thiazepan-4-yl)sulfonyl)-3,5-dimethylisoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on synthesis, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

This structure includes a thiazepan ring, a sulfonyl group, and an isoxazole moiety, which contribute to its biological properties.

Synthesis

The synthesis of this compound involves multiple steps, typically starting from readily available precursors. The addition of the sulfonyl group is crucial for enhancing biological activity. Recent studies have shown that modifying the isoxazole derivatives can lead to improved pharmacological profiles .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) suggests that the presence of the chlorophenyl and sulfonyl groups enhances antimicrobial efficacy .

Enzyme Inhibition

The compound shows potential as an enzyme inhibitor. Specifically, it has been reported to inhibit acetylcholinesterase (AChE) and urease with IC50 values comparable to standard inhibitors. For example, certain derivatives showed IC50 values ranging from 1.13 µM to 6.28 µM against urease, indicating strong inhibitory activity that could be leveraged for therapeutic applications in conditions like urea cycle disorders .

Study on Antibacterial Properties

A recent study evaluated the antibacterial activity of synthesized derivatives of isoxazole. The results indicated that compounds with similar structures exhibited potent activity against both Gram-positive and Gram-negative bacteria. The most active compounds demonstrated MIC values significantly lower than those of conventional antibiotics .

| Compound | MIC (µM) | Bacterial Strain |

|---|---|---|

| Compound A | 12.4 | S. aureus |

| Compound B | 16.1 | E. coli |

| Compound C | 9.5 | B. subtilis |

This table illustrates the effectiveness of certain derivatives in comparison to standard treatments.

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of related compounds. The findings revealed that several derivatives exhibited strong AChE inhibition, with potential applications in treating neurodegenerative diseases like Alzheimer's .

Q & A

Q. How does electronic structure influence sulfonyl group reactivity?

- Methodology : Calculate frontier molecular orbitals (HOMO/LUMO) via DFT to assess electrophilicity of the sulfonyl moiety. Correlate with Hammett σ values of substituents on the chlorophenyl ring. Experimental validation: kinetic isotopic effects (KIEs) using deuterated analogs to probe rate-limiting steps .

Data Contradiction Analysis

- Example : Discrepancies in reported IC₅₀ values may arise from differences in assay pH (7.4 vs. 6.8) or reducing agents (DTT vs. TCEP). Address by repeating assays under harmonized conditions and reporting Hill slopes to quantify cooperativity .

Key Research Domains (CRDC Classifications)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.